1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine
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Overview
Description
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a chlorophenyl group attached to the thiophene ring and a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a thiophene derivative.
Attachment of the Methylmethanamine Group: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with N-methylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methylmethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the chlorophenyl group.
Substitution: Nucleophiles such as amines or thiols can react with the methylmethanamine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(3-chlorophenyl)thiophen-2-yl]-N-methylmethanamine
- 1-[5-(4-bromophenyl)thiophen-2-yl]-N-methylmethanamine
- 1-[5-(4-fluorophenyl)thiophen-2-yl]-N-methylmethanamine
Uniqueness
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the methylmethanamine group also adds to its distinct properties, making it a valuable compound for various applications.
Biological Activity
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine, also known by its CAS number 1438071-12-5, is a compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C13H12ClN, with a molecular weight of 221.69 g/mol. The compound has several notable physical properties:
Property | Value |
---|---|
Boiling Point | Predicted: 525.0 ± 45.0 °C |
Density | 1.363 ± 0.06 g/cm³ |
Solubility | Slightly soluble in DMSO, acetonitrile, and methanol |
pKa | 5.23 ± 0.50 |
Form | Solid |
Color | Off-white to light beige |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the thiophene and chlorophenyl groups suggests potential interactions with various enzymes and receptors, which may modulate cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene moieties have been shown to possess significant activity against various bacterial strains and fungi due to their ability to disrupt cell membrane integrity and inhibit nucleic acid synthesis .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- Antimalarial Activity : A study evaluated the antimalarial properties of compounds with similar structures, demonstrating that certain derivatives effectively inhibit the growth of Plasmodium falciparum in vitro and in vivo. These findings suggest that the compound may possess similar antimalarial activity due to its structural characteristics .
- Anticancer Potential : Investigations into related thiophene-based compounds have revealed promising anticancer activities against various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
- Neuroprotective Effects : Some studies have indicated that compounds featuring thiophene rings can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Toxicological Profile
The compound has been classified with specific safety warnings. It is considered harmful if swallowed and can cause skin irritation . Understanding its toxicological profile is crucial for evaluating its safety in therapeutic applications.
Properties
CAS No. |
885950-20-9 |
---|---|
Molecular Formula |
C12H12ClNS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H12ClNS/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 |
InChI Key |
SQULDDZAAPHJGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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